molecular formula C21H19N5O2S B2589954 N-(2-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896296-39-2

N-(2-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2589954
CAS No.: 896296-39-2
M. Wt: 405.48
InChI Key: FDCVQGLAQZWNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 5, a pyrrole ring at position 4, and a sulfanyl-linked acetamide moiety at position 2. The 2-methoxyphenyl group on the acetamide nitrogen distinguishes it from related compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-28-18-12-6-5-11-17(18)22-19(27)15-29-21-24-23-20(16-9-3-2-4-10-16)26(21)25-13-7-8-14-25/h2-14H,15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCVQGLAQZWNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound contains multiple functional groups, including a methoxyphenyl group and a triazole moiety with a pyrrole substituent, which may contribute to its reactivity and biological effects.

The molecular formula of the compound is C24H25N5O2SC_{24}H_{25}N_{5}O_{2}S with a molecular weight of 447.6 g/mol. The structure is characterized by a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Anticancer Properties

Recent studies have indicated that compounds containing the 1,2,4-triazole nucleus exhibit significant anticancer activities. For instance, similar triazole-containing compounds have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to cancer cell survival .

In particular, compounds that feature a sulfanyl group linked to a triazole ring have demonstrated enhanced cytotoxicity against cancer cells. This suggests that this compound may also possess similar properties.

Antimicrobial Activity

The biological activity of related triazole derivatives has also been evaluated for antimicrobial effects. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The presence of the pyrrole moiety is believed to enhance the interaction with microbial targets, thus increasing efficacy .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the interaction between the triazole ring and biological targets—such as enzymes or receptors—plays a crucial role. The compound's ability to form hydrogen bonds and engage in π–π stacking interactions may enhance its binding affinity to target proteins involved in disease processes.

Research Findings and Case Studies

A comprehensive analysis of related compounds has provided insights into the biological activity associated with similar structures:

CompoundBiological ActivityMechanism
Carboxyamidotriazole (CAI)AnticancerInhibits calcium channels; induces apoptosis
1,2,4-TriazolethionesAntimicrobialDisrupts microbial cell wall synthesis
Pyrrole derivativesCytotoxicInduces oxidative stress in cancer cells

These findings suggest that this compound could be explored further for its potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to N-(2-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit notable antimicrobial activity. Studies have shown that triazole derivatives can effectively combat a range of bacterial and fungal infections. For instance, derivatives of triazole have been synthesized and tested against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth and proliferation .

Anticancer Activity
The compound has been investigated for its potential anticancer properties. Triazole-containing compounds have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, studies have highlighted the ability of triazole derivatives to interfere with cancer cell metabolism and signaling pathways .

Neuroprotective Effects
Recent research has explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The presence of the pyrrole ring is believed to contribute to the modulation of neuroinflammatory responses, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Biological Applications

Enzyme Inhibition
this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The interaction between the compound and target enzymes can lead to altered metabolic processes, which is valuable for drug development aimed at metabolic disorders .

Pharmacological Studies
Pharmacological investigations have focused on the compound's interaction with various receptors and its effects on signal transduction pathways. This research is crucial for understanding how such compounds can be optimized for therapeutic use .

Industrial Applications

Synthesis of Specialty Chemicals
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used as a precursor in the development of more complex molecules, particularly in the fields of agrochemicals and materials science .

Agrochemical Development
Due to its biological activity, this compound is being explored for use in agrochemicals to enhance crop protection against pests and diseases. The triazole moiety is particularly noted for its fungicidal properties .

Summary Table of Applications

Application Area Description
Medicinal ChemistryAntimicrobial and anticancer properties; neuroprotective effects
Biological ApplicationsEnzyme inhibition; pharmacological studies on receptor interactions
Industrial ApplicationsSynthesis of specialty chemicals; development of agrochemicals

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Key findings include:

Oxidizing Agent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)DCM, 0–5°C, 2 hrSulfoxide derivative72%
KMnO<sub>4</sub>Acetone, RT, 6 hrSulfone derivative58%

Mechanistic Insight :

  • The sulfanyl group oxidizes to sulfoxide (R-SO-) with H<sub>2</sub>O<sub>2</sub> via electrophilic attack.

  • Stronger oxidants like KMnO<sub>4</sub> further oxidize sulfoxides to sulfones (R-SO<sub>2</sub>-).

Nucleophilic Substitution

The triazole ring facilitates nucleophilic substitutions at the C-3 position:

Nucleophile Base Solvent Product Yield Reference
NH<sub>3</sub>Et<sub>3</sub>NDMF3-Amino-triazole derivative65%
CH<sub>3</sub>ONaNaHTHF3-Methoxy-triazole derivative81%

Key Observation :

  • Substitution occurs preferentially at the triazole’s C-3 due to electron-withdrawing effects from the adjacent sulfanyl group .

Cycloaddition Reactions

The pyrrole moiety participates in [4+2] cycloadditions:

Dienophile Catalyst Conditions Product Yield Reference
Maleic anhydrideNoneToluene, reflux, 12 hrPyrrole-fused bicyclic adduct47%
DMADCuIDMF, 80°C, 6 hrTriazole-pyrrole hybrid63%

Note :

  • Cycloadditions retain the triazole ring’s integrity while modifying the pyrrole’s electronic profile.

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reagent Conditions Product Yield Reference
HCl (6M)Reflux, 4 hrCarboxylic acid derivative89%
NaOH (10%)EtOH, RT, 8 hrSodium carboxylate76%

Implication :

  • Hydrolysis products serve as intermediates for further derivatization (e.g., esterification) .

Reduction of the Triazole Ring

Catalytic hydrogenation reduces the triazole ring:

Catalyst Conditions Product Yield Reference
Pd/C (10%)H<sub>2</sub> (1 atm), MeOH, 24 hrPartially saturated triazole52%

Limitation :

  • Complete saturation is hindered by steric bulk from the phenyl and pyrrole groups.

Functionalization via Cross-Coupling

The phenyl group undergoes Suzuki-Miyaura coupling:

Boron Reagent Catalyst Conditions Product Yield Reference
4-Methoxyphenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>DME, 80°C, 12 hrBiaryl derivative68%

Application :

  • Used to introduce electron-donating/withdrawing groups for structure-activity studies.

Stability Under Thermal and Photolytic Conditions

Condition Time Degradation Reference
100°C (dry)24 hr<5% decomposition
UV light (254 nm)48 hr22% decomposition (sulfanyl cleavage)

Recommendation :

  • Store in amber vials at −20°C to minimize photolytic degradation.

Comparative Reactivity of Functional Groups

Functional Group Reactivity Order Dominant Reaction
Sulfanyl (-S-)1Oxidation > Substitution
Acetamide (-NHCO-)2Hydrolysis > Acylation
Triazole ring3Substitution > Cycloaddition
Pyrrole4Electrophilic substitution

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Impact

  • Pyrrole vs. Pyridine/Phenyl Substituents : The target’s pyrrole group (position 4) may enhance π-π stacking interactions compared to pyridinyl (VUAA-1, OLC-15) or carbamoyl (KA series) groups. Pyrrole’s electron-rich nature could influence receptor binding or redox activity .
  • Methoxy Positioning : The 2-methoxyphenyl acetamide group in the target compound may improve membrane permeability compared to 4-ethylphenyl (VUAA-1) or 4-butylphenyl (OLC-15) groups, as methoxy groups often enhance solubility .
  • Sulfanyl Linker : The sulfanyl bridge is conserved across analogs, suggesting its critical role in maintaining structural integrity and bioactivity .

Pharmacological Profiles

  • Orco Receptor Modulation : VUAA-1 and OLC-15 act as agonist/antagonist pairs for insect Orco receptors, highlighting the importance of pyridinyl substituents in receptor specificity. The target’s pyrrole group may confer distinct receptor interactions, though empirical data are lacking .
  • Antimicrobial Activity : KA-series compounds with pyridinyl and carbamoyl groups exhibit MIC values of 12.5–50 µg/mL against E. coli and S. aureus. Electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring enhance activity, suggesting the target’s 2-methoxyphenyl group (electron-donating) may reduce potency unless counterbalanced by other substituents .
  • Anti-Inflammatory Potential: KA-series derivatives inhibit protein denaturation (IC₅₀: 18–45 µg/mL), but the target’s pyrrole moiety might alter this activity due to redox properties .

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves cyclocondensation of precursors like (4E)-4-substituted oxazol-5(4H)-one with 2-[(4-amino-triazol-5-yl)sulfanyl]-N-hydroxyacetamide derivatives. The reaction is catalyzed by pyridine and Zeolite (Y-H) under reflux (150°C, 5 hours), followed by recrystallization from ethanol . Modifications to the triazole ring (e.g., introducing pyrrol-1-yl groups) can be achieved via Paal-Knorr condensation of amino groups with ketones .

Q. Which spectroscopic techniques are essential for structural characterization?

X-ray crystallography is critical for resolving the 3D structure, as demonstrated for related triazole-acetamide derivatives (e.g., bond lengths and angles in N-(2-chlorophenyl) analogs) . Complementary methods include:

  • NMR : To confirm substituent positions and purity.
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • IR spectroscopy : To identify functional groups like amide C=O (~1650 cm⁻¹) and sulfanyl S-H (~2550 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

Use in vitro antiproliferative assays (e.g., MTT on cancer cell lines) at concentrations of 10–100 μM, referencing protocols for hydroxyacetamide derivatives . Include controls for cytotoxicity (e.g., normal fibroblasts) and validate results with dose-response curves.

Advanced Research Questions

Q. How can the catalytic system for cyclocondensation be optimized to improve yield?

Comparative studies suggest Zeolite (Y-H) enhances regioselectivity in triazole formation . Alternatives include:

  • Lewis acids (e.g., ZnCl₂) for faster reaction kinetics.
  • Microwave-assisted synthesis to reduce reaction time and energy input. Monitor by TLC/HPLC and optimize solvent polarity (e.g., DMF vs. ethanol) to minimize side products .

Q. What strategies address contradictions in biological activity data among analogs?

Discrepancies may arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antiproliferative activity, while methoxy groups reduce it .
  • Use QSAR models to correlate structural features (e.g., logP, polar surface area) with bioactivity. Validate with in silico docking (e.g., binding to kinase domains) .

Q. How can regioselectivity challenges during triazole functionalization be mitigated?

  • Protecting groups : Temporarily block reactive sites (e.g., -NH₂ on triazole) during alkylation .
  • Directed C-H activation : Use palladium catalysts to selectively modify the 5-position of the triazole ring . Characterize intermediates via LC-MS to track regiochemical outcomes .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising purity?

  • Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps .
  • Crystallization optimization : Use gradient cooling with ethanol/water mixtures to enhance crystal purity (>98% by HPLC) .

Q. How to evaluate the stability of this compound under physiological conditions?

Conduct accelerated stability studies:

  • pH variation (1.2–7.4) to simulate gastrointestinal and blood environments.
  • Temperature/humidity stress (40°C/75% RH for 4 weeks). Analyze degradation products via LC-MS and compare with forced degradation (e.g., UV/oxidative exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.